![molecular formula C12H11ClF2O2S B2610218 [3-(2,6-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride CAS No. 2287301-89-5](/img/structure/B2610218.png)
[3-(2,6-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride
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Overview
Description
[3-(2,6-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride, also known as DPC or DPC-MSC, is a chemical compound that has been widely used in scientific research. It is a versatile reagent that can be used for the synthesis of various compounds, as well as for the modification of proteins and peptides.
Scientific Research Applications
[3-(2,6-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride has been used in a wide range of scientific research applications. One of its primary uses is in the modification of proteins and peptides. [3-(2,6-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride can selectively modify cysteine residues in proteins, which can be used to study protein-protein interactions, protein folding, and enzymatic activity. [3-(2,6-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride has also been used in the synthesis of various compounds, including anti-cancer agents, antibiotics, and anti-viral drugs.
Mechanism of Action
The mechanism of action of [3-(2,6-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride is complex and not fully understood. It is known to react selectively with cysteine residues in proteins, forming covalent bonds. This can lead to changes in protein structure and function, which can be used to study the role of specific proteins in biological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of [3-(2,6-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride are dependent on the specific proteins and peptides that it interacts with. In general, [3-(2,6-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride has been shown to be a potent modifier of protein structure and function. It can also be toxic to cells at high concentrations, making it important to use appropriate safety precautions when working with this compound.
Advantages and Limitations for Lab Experiments
One of the primary advantages of using [3-(2,6-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride in lab experiments is its selectivity for cysteine residues in proteins. This allows for specific modifications to be made to proteins, which can be used to study their function in biological processes. However, one limitation of using [3-(2,6-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride is its toxicity at high concentrations. This can make it difficult to work with and requires appropriate safety measures to be taken.
Future Directions
There are several future directions for research involving [3-(2,6-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride. One area of interest is in the development of new compounds using [3-(2,6-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride as a starting material. Another area of interest is in the development of new methods for modifying proteins and peptides using [3-(2,6-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride. Additionally, further research is needed to fully understand the mechanism of action of [3-(2,6-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride and its effects on biological systems.
Conclusion:
In conclusion, [3-(2,6-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride is a versatile reagent that has been widely used in scientific research. Its ability to selectively modify cysteine residues in proteins makes it a valuable tool for studying protein structure and function. While there are limitations to using [3-(2,6-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride, its potential for future research applications makes it an important compound in the field of biochemistry.
Synthesis Methods
The synthesis of [3-(2,6-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride is a multi-step process that involves the reaction of bicyclo[1.1.1]pentane with 2,6-difluorobenzene in the presence of a Lewis acid catalyst. The resulting intermediate is then treated with methanesulfonyl chloride to yield the final product. The synthesis of [3-(2,6-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride is a well-established method that has been optimized for high yields and purity.
properties
IUPAC Name |
[3-(2,6-difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClF2O2S/c13-18(16,17)7-11-4-12(5-11,6-11)10-8(14)2-1-3-9(10)15/h1-3H,4-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTNLIEJYSVULFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)C3=C(C=CC=C3F)F)CS(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClF2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(2,6-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride |
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